

## Application Notes and Protocols: Hsd17B13-IN-100 Dose-Response in HepG2 Cells

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Compound of Interest

Compound Name: Hsd17B13-IN-100

Cat. No.: B12371572

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#### Introduction

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2][3] Emerging evidence from human genetic studies has identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[4][5][6] The enzymatic activity of HSD17B13 is implicated in hepatic lipid metabolism.[3][4] Overexpression of HSD17B13 in hepatocyte cell lines has been shown to increase the number and size of lipid droplets.[6] Consequently, inhibition of HSD17B13 is a promising therapeutic strategy for the treatment of chronic liver diseases.

**Hsd17B13-IN-100** is a novel small molecule inhibitor of HSD17B13. These application notes provide a detailed protocol for determining the dose-response curve of **Hsd17B13-IN-100** in the human hepatoma cell line, HepG2, a widely used in vitro model for studying liver function and metabolism.[7] The following protocols describe methods to assess the impact of **Hsd17B13-IN-100** on HSD17B13 enzymatic activity, cell viability, and lipid accumulation.

## **Key Experiments and Methodologies**



### I. Determination of HSD17B13 Enzymatic Activity (IC50)

This experiment is designed to measure the concentration of **Hsd17B13-IN-100** that inhibits 50% of the HSD17B13 enzymatic activity in HepG2 cells.

#### Experimental Protocol:

- Cell Culture and Plating:
  - Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[7]
  - Seed HepG2 cells in a 96-well plate at a density of 2 x 10<sup>4</sup> cells per well and allow them to adhere overnight.
- · Compound Preparation and Treatment:
  - Prepare a 10 mM stock solution of Hsd17B13-IN-100 in dimethyl sulfoxide (DMSO).
  - $\circ$  Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 nM to 100  $\mu$ M. Ensure the final DMSO concentration in all wells, including the vehicle control, is  $\leq$  0.1%.
  - Remove the culture medium from the cells and add 100 μL of the prepared compound dilutions or vehicle control to the respective wells.
  - Incubate the plate for 24 hours at 37°C.
- Cell Lysis and Enzyme Assay:
  - After incubation, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
  - Lyse the cells using a suitable lysis buffer and collect the cell lysates.
  - Determine the protein concentration of each lysate using a Bradford or BCA protein assay.



- Perform an HSD17B13 enzyme activity assay. This can be done by measuring the conversion of a specific substrate, such as estradiol to estrone, using methods like LC-MS/MS.[8]
- Normalize the enzyme activity to the total protein concentration.

#### Data Analysis:

- Calculate the percentage of HSD17B13 activity relative to the vehicle-treated control.
- Plot the percentage of activity against the logarithm of the Hsd17B13-IN-100 concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation.

#### Data Presentation:

Concentration (nM)	% HSD17B13 Activity (Mean ± SD)	
0 (Vehicle)	100 ± 5.2	
0.1	98.1 ± 4.8	
1	90.3 ± 5.1	
10	75.6 ± 4.5	
50	52.1 ± 3.9	
100	35.8 ± 3.2	
500	15.2 ± 2.5	
1000	8.9 ± 1.9	
10000	4.1 ± 1.1	

Representative IC50 Value: 45 nM

## **II. Cell Viability Assay (CC50)**







This protocol assesses the cytotoxic effects of **Hsd17B13-IN-100** on HepG2 cells to determine the concentration that reduces cell viability by 50%.

#### Experimental Protocol:

- Cell Culture and Plating:
  - Follow the same procedure as described in the enzymatic activity protocol for cell culture and plating in a 96-well plate.
- · Compound Treatment:
  - $\circ$  Prepare and add serial dilutions of **Hsd17B13-IN-100** (ranging from 0.1 nM to 100  $\mu$ M) or vehicle control to the cells.
  - Incubate for 48 hours at 37°C.
- Viability Assessment:
  - After the incubation period, assess cell viability using a commercially available assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
  - Follow the manufacturer's instructions for the chosen assay.
- Data Analysis:
  - Calculate the percentage of cell viability relative to the vehicle-treated control.
  - Plot the percentage of viability against the logarithm of the Hsd17B13-IN-100 concentration.
  - Determine the CC50 value.

#### Data Presentation:



Concentration (µM)	% Cell Viability (Mean ± SD)
0 (Vehicle)	100 ± 4.5
0.1	99.2 ± 4.1
1	98.5 ± 3.8
10	95.1 ± 4.0
25	88.7 ± 3.5
50	70.3 ± 4.2
75	55.6 ± 3.9
100	42.1 ± 3.1

Representative CC50 Value:  $> 100 \mu M$ 

# III. Lipid Accumulation Assay in Oleic Acid-Treated HepG2 Cells

This experiment evaluates the effect of **Hsd17B13-IN-100** on lipid accumulation in HepG2 cells, a key function associated with HSD17B13.

#### Experimental Protocol:

- · Cell Culture and Plating:
  - Culture and plate HepG2 cells in a 96-well, black, clear-bottom plate suitable for fluorescence imaging.
- Induction of Lipid Accumulation and Compound Treatment:
  - $\circ$  To induce lipid droplet formation, treat the cells with a final concentration of 200  $\mu$ M oleic acid complexed to bovine serum albumin (BSA) for 24 hours.[9][10]
  - $\circ$  Concurrently, treat the cells with various concentrations of **Hsd17B13-IN-100** (e.g., 0.1, 1, 10  $\mu$ M) or vehicle control.



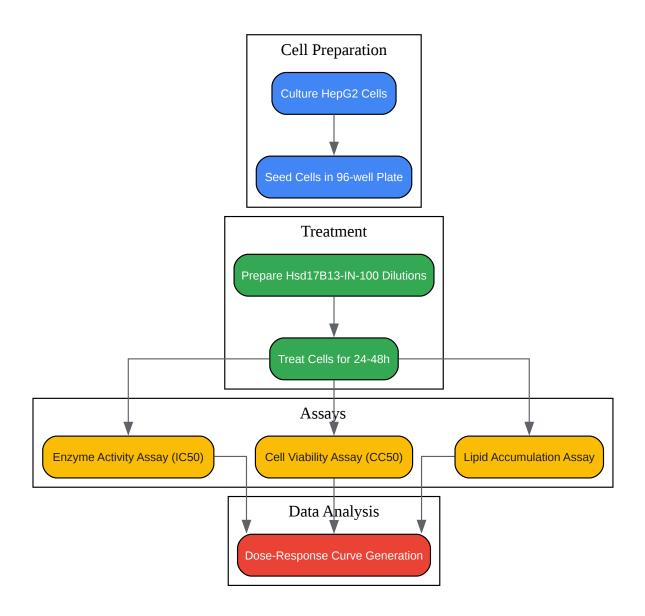
- · Lipid Staining and Imaging:
  - After treatment, wash the cells with PBS.
  - Fix the cells with 4% paraformaldehyde.
  - Stain the intracellular lipid droplets with a fluorescent neutral lipid stain, such as Nile Red or BODIPY 493/503.
  - Counterstain the nuclei with Hoechst or DAPI.
  - Acquire images using a high-content imaging system or a fluorescence microscope.
- Data Analysis:
  - Quantify the total fluorescence intensity of the lipid droplet stain per cell.
  - Normalize the data to the vehicle-treated, oleic acid-stimulated control.

#### Data Presentation:

Treatment	Hsd17B13-IN-100 (μM)	Normalized Lipid Content (Mean ± SD)
Control (No Oleic Acid)	0	$1.00 \pm 0.12$
Oleic Acid + Vehicle	0	3.50 ± 0.25
Oleic Acid + Hsd17B13-IN-100	0.1	3.15 ± 0.21
Oleic Acid + Hsd17B13-IN-100	1	2.45 ± 0.18
Oleic Acid + Hsd17B13-IN-100	10	1.75 ± 0.15

## **Visualizations**

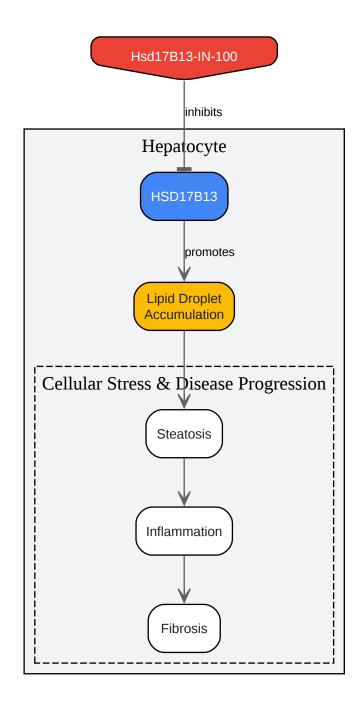




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Caption: Experimental workflow for Hsd17B13-IN-100 dose-response in HepG2 cells.





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Caption: HSD17B13 inhibition pathway in hepatocytes.

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